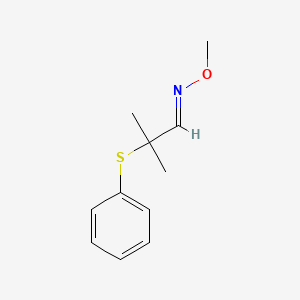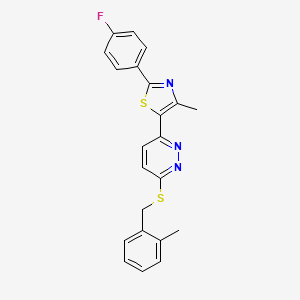![molecular formula C24H20ClN5O4S B2608891 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-65-3](/img/structure/B2608891.png)
7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O4S and its molecular weight is 509.97. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds within the triazoloquinazoline family, including those structurally similar to 7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, have been explored for various biological activities. For instance, the synthesis and evaluation of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant H1-antihistaminic activity without substantial sedation, comparable to chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008). This suggests the potential for developing new antihistaminic agents with fewer side effects.
Adenosine Receptor Antagonism
The role of triazoloquinazoline derivatives as adenosine receptor antagonists has been well-documented. For example, CGS 15943, a resonance-stabilized hybrid of triazoloquinazoline structures, has been identified as a highly potent adenosine antagonist, indicating its potential in treating central nervous system disorders, including Parkinson's disease (Francis et al., 1988). This highlights the compound's relevance in neurological research and therapy development.
Anticancer Potential
A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been synthesized, showing significant anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). The structural features essential for this activity were explored, underscoring the importance of the triazoloquinazoline scaffold in the design of novel anticancer agents.
Molecular Rearrangements and Synthetic Applications
Research into [1,2,4]triazoloquinazolinium betaines and related molecular rearrangements has provided valuable insights into the chemistry of triazoloquinazolines (Crabb et al., 1999). These studies not only expand our understanding of the compound's chemical behavior but also open avenues for developing new synthetic strategies and applications in medicinal chemistry.
Safety And Hazards
Direcciones Futuras
The future directions for research on triazoloquinazolines would likely involve further exploration of their biological activities and potential applications in medicine1. This could include the synthesis of new derivatives, testing their biological activity, and investigating their mechanisms of action.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For detailed information, specific studies and experimental data would be needed.
Propiedades
IUPAC Name |
7-chloro-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O4S/c1-14-4-8-17(9-5-14)35(31,32)24-23-27-22(26-19-13-16(33-2)7-11-21(19)34-3)18-12-15(25)6-10-20(18)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVBHVLLKZFKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

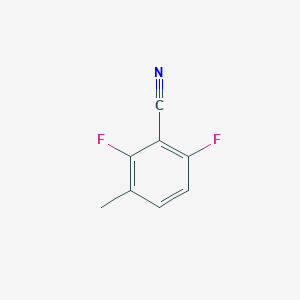
![1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2608809.png)
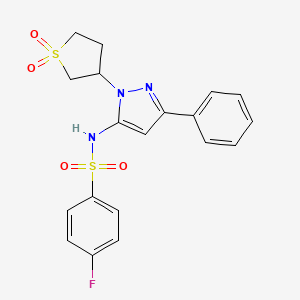
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)
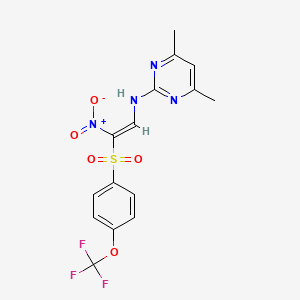
![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)
![N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2608819.png)
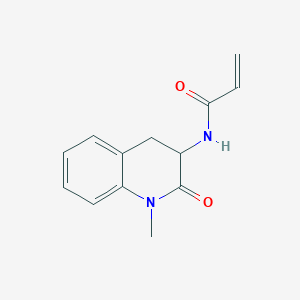
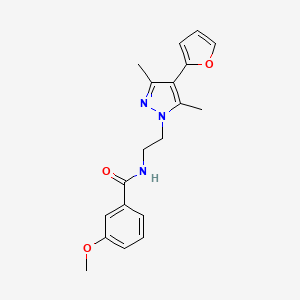
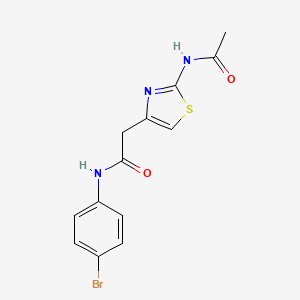
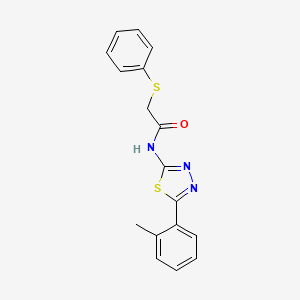
![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)
